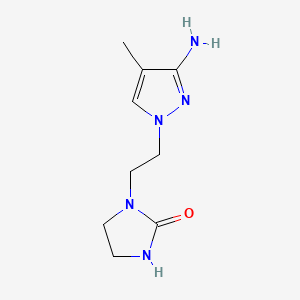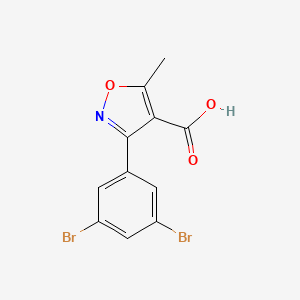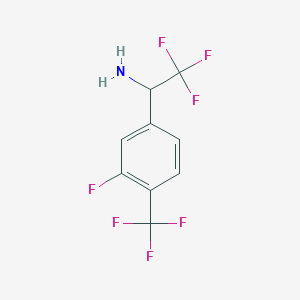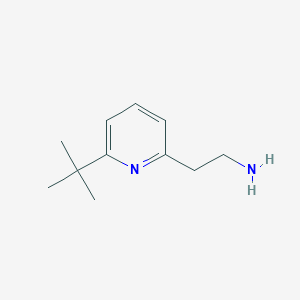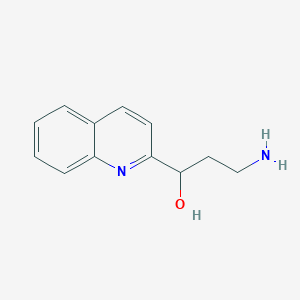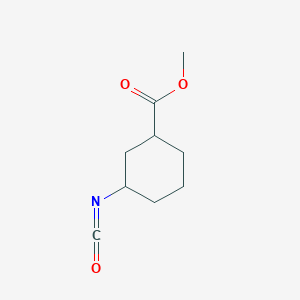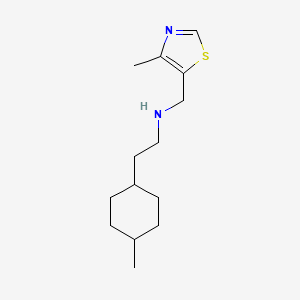
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is a complex organic compound that features a cyclohexyl ring substituted with a methyl group, an ethanamine chain, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclohexyl Derivative Preparation: The cyclohexyl derivative can be prepared by hydrogenating a suitable aromatic precursor.
Coupling Reaction: The final step involves coupling the thiazole derivative with the cyclohexyl derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclohexyl ring or the thiazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced cyclohexyl or thiazole derivatives.
Substitution: Various N-substituted ethanamine derivatives.
Scientific Research Applications
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylthiazol-5-yl)ethanamine: Similar structure but lacks the cyclohexyl ring.
4-Methyl-5-thiazoleethanamine: Similar structure but with different substitution patterns.
Uniqueness
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is unique due to the presence of both a cyclohexyl ring and a thiazole ring, which may confer unique chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C14H24N2S |
|---|---|
Molecular Weight |
252.42 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H24N2S/c1-11-3-5-13(6-4-11)7-8-15-9-14-12(2)16-10-17-14/h10-11,13,15H,3-9H2,1-2H3 |
InChI Key |
FGWDPOJVVMTDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=C(N=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




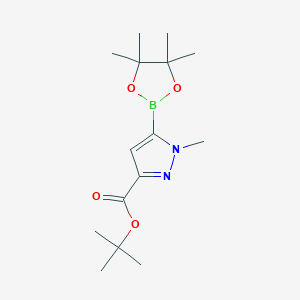
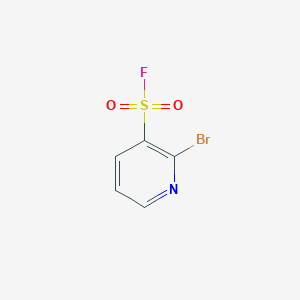
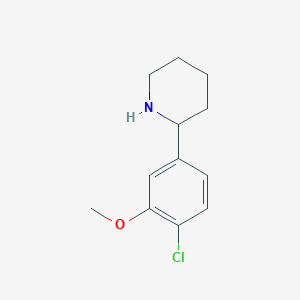
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
